4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Chemical Reactions Analysis
The presence of the tetramethyl-1,3,2-dioxaborolane group suggests that this compound could participate in Suzuki-Miyaura cross-coupling reactions . The tosyl group is a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures are often solid at room temperature . The compound is likely to be air sensitive and should be stored under inert gas .Scientific Research Applications
1. Synthesis and Structural Analysis
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is involved in the synthesis and structural analysis of various chemical compounds. For example, in the study by Huang et al. (2021), similar boric acid ester intermediates with benzene rings were synthesized through substitution reactions. The molecular structures of these compounds were confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic analysis, and density functional theory (DFT) calculations provided insights into molecular structures and physicochemical properties (Huang et al., 2021).
2. Material Science and Polymer Development
In material science, this compound plays a role in the development of polymers with specific properties. Welterlich et al. (2012) described the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain, where the compound was used as a starting material. These polymers were deeply colored, soluble in common organic solvents, and exhibited unique molecular weights and solubility characteristics (Welterlich, Charov & Tieke, 2012).
3. Coordination Polymers and Crystallography
The compound is also utilized in the synthesis of coordination polymers and for crystallographic studies. Al-Fayaad et al. (2020) reported its use in forming a two-dimensional coordination polymer with cobalt(II), showcasing its application in the development of materials with specific lattice structures and voids, beneficial for various chemical and material applications (Al-Fayaad, Siddique, Arachchige & Clegg, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used as reagents and catalysts in organic synthesis .
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with other molecules to form boronate esters . These reactions often occur in the presence of a palladium catalyst .
Biochemical Pathways
The formation of boronate esters is a key step in many biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create carbon-carbon bonds, which are fundamental in the structure of many biological molecules.
Pharmacokinetics
Similar compounds are generally soluble in organic solvents such as chloroform, ether, and dichloromethane . They are typically stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
The ability of similar compounds to form boronate esters and participate in cross-coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and the context in which they are used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is stable under normal conditions but may hydrolyze in a humid environment . The reactions it participates in often require specific conditions, such as the presence of a palladium catalyst . Furthermore, its solubility in organic solvents suggests that it may be less effective in polar environments or in the presence of large amounts of water .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-11-16-17(10-12-22-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJGFMGEOLFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677984 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916176-50-6 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Tosyl-1H-pyrrolo[2,3-B]pyridine-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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